molecular formula C25H26N2O3S B2422145 6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one CAS No. 304685-48-1

6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one

Cat. No. B2422145
CAS RN: 304685-48-1
M. Wt: 434.55
InChI Key: CCZJHIYXMJANTA-UHFFFAOYSA-N
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Description

The compound “6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one” is a complex organic molecule that likely belongs to the class of heterocyclic compounds . It is a derivative of indole, a bicyclic structure consisting of a benzene ring fused with a pyrrole ring . This compound also contains a sulfonamide group, which is often referred to as sulfa medicines and known for their strong antimicrobial actions .


Molecular Structure Analysis

The molecular structure of this compound likely includes a benzene ring fused with a pyrrole ring, forming a bicyclic structure with a nitrogen atom as the major component . It also contains a sulfonamide group, which is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design .


Physical And Chemical Properties Analysis

Indole, a related compound, has a melting point around 52 °C and boils around 253 °C, forming a solid crystalline structure . It is a relatively weak basic chemical due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological properties and potential applications in drug design and production . The goal would be to rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)sulfonyl-1-ethylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-2-27-22-11-12-23(20-9-6-10-21(24(20)22)25(27)28)31(29,30)26-15-13-19(14-16-26)17-18-7-4-3-5-8-18/h3-12,19H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZJHIYXMJANTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCC(CC4)CC5=CC=CC=C5)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-benzylpiperidin-1-yl)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one

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